3-amino-N-ethylpropane-1-sulfonamide hydrochloride
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Overview
Description
3-amino-N-ethylpropane-1-sulfonamide hydrochloride is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an ethylpropane chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethylpropane-1-sulfonamide hydrochloride typically involves the reaction of 3-amino-N-ethylpropane-1-sulfonamide with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 3-amino-N-ethylpropane-1-sulfonamide and hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: The 3-amino-N-ethylpropane-1-sulfonamide is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react for a specified period, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and concentration are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-ethylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
3-amino-N-ethylpropane-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in treating bacterial infections.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-ethylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Pathways Involved: It interferes with the folic acid metabolism pathway in bacteria, which is crucial for DNA synthesis and cell division.
Comparison with Similar Compounds
3-Azidopropane-1-sulfonamide: Similar structure but contains an azido group instead of an amino group.
Sulfanilamide: A well-known sulfonamide with a simpler structure.
Comparison:
Uniqueness: 3-amino-N-ethylpropane-1-sulfonamide hydrochloride is unique due to its specific ethylpropane chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680539-97-1 |
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Molecular Formula |
C5H15ClN2O2S |
Molecular Weight |
202.7 |
Purity |
95 |
Origin of Product |
United States |
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